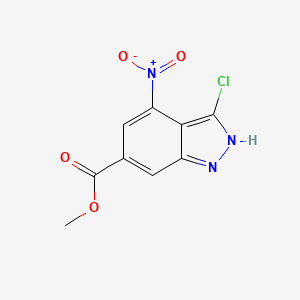

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNYBZIBPOCEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646360 | |

| Record name | Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-08-4 | |

| Record name | Methyl 3-chloro-4-nitro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Role of Indazole Scaffolds in Medicinal Chemistry

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to engage in crucial hydrogen bonding interactions and serve as a bioisosteric replacement for moieties like indole and phenol, have cemented its role in the design of high-affinity ligands for a diverse range of biological targets.[2] This guide provides an in-depth analysis of the indazole core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, dissect key synthetic methodologies, survey its vast therapeutic applications with a focus on mechanistic insights and structure-activity relationships (SAR), and culminate with case studies of clinically successful indazole-based drugs. This document is structured to provide not just a review of the field, but a practical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded resource for leveraging this versatile scaffold in drug discovery.

The Indazole Core: Physicochemical Properties and Structural Attributes

The indazole ring system's utility is deeply rooted in its fundamental chemical nature. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most contexts.[1][3][4] This stability is crucial for its reliable behavior in physiological environments.

The genius of the indazole scaffold lies in its dual-personality hydrogen bonding capability. The pyrrolic-type NH at the N1 position acts as a potent hydrogen bond donor, while the pyridinic-type nitrogen at the N2 position serves as a hydrogen bond acceptor.[2] This arrangement is exceptionally effective for interacting with the hinge region of protein kinases, a feature that has been extensively exploited in the development of kinase inhibitors.[5] Furthermore, its aromatic 10 π-electron system ensures a rigid, planar conformation, which is often beneficial for fitting into well-defined binding pockets.[6]

The scaffold's ability to act as a bioisostere for common pharmacophoric groups like indole and phenol is a cornerstone of its success.[2] Replacing an indole with an indazole can fine-tune pharmacological activity and enhance binding affinity due to the additional nitrogen atom.[7] As a phenol mimic, indazole derivatives tend to be less susceptible to Phase I and II metabolism (e.g., O-glucuronidation), leading to improved pharmacokinetic profiles.[2]

Synthetic Strategies for the Indazole Nucleus

The construction of the indazole core is a well-established field, with both classical and modern methods offering access to a wide array of substitution patterns. The choice of a synthetic route is a critical decision, dictated by the desired regiochemistry and the availability of starting materials.

Classical Synthesis: The Jacobson-Hugershoff Method

One of the most venerable and reliable methods is the Jacobson synthesis, which involves the intramolecular cyclization of N-acylated or N-sulfonylated o-toluidines.[8] The reaction proceeds via diazotization followed by an intramolecular electrophilic attack of the diazonium group onto the aromatic ring.[8]

-

Materials : N-Acetyl-o-toluidine, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Water, Ice, Sodium Hydroxide (NaOH) solution.

-

Step 1: Diazotization : Dissolve N-Acetyl-o-toluidine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Step 2: Salt Formation : Add a pre-cooled aqueous solution of sodium nitrite dropwise to the toluidine solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt. Causality Note: Strict temperature control is paramount to prevent the premature decomposition of the unstable diazonium intermediate.

-

Step 3: Cyclization : Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C. The cyclization is often accompanied by the evolution of nitrogen gas. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Work-up and Isolation : Cool the mixture and neutralize it with a cold NaOH solution to precipitate the crude indazole product.

-

Step 5: Purification : Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield the 1H-indazole.

Modern Transition-Metal Catalyzed Approaches

Contemporary organic synthesis has introduced powerful transition-metal-catalyzed methods, particularly using copper and palladium, which offer milder reaction conditions and broader functional group tolerance.[9] These reactions often involve intramolecular C-N or N-N bond formations. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide provide efficient one-pot access to 2H-indazoles.[3]

The diagram below illustrates a generalized workflow for the synthesis and functionalization of indazole scaffolds, a common pathway in drug discovery programs.

Caption: Axitinib's mechanism of inhibiting the VEGF signaling pathway.

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used as a maintenance treatment for recurrent ovarian, fallopian tube, and primary peritoneal cancer. [4][10][11]

-

Mechanism of Action : PARP enzymes are critical for repairing single-strand DNA breaks. [10]When PARP is inhibited by niraparib, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. [10][11]In healthy cells, these can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in HR (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death through a concept known as "synthetic lethality". [10][11]Niraparib also "traps" the PARP enzyme on the DNA, further enhancing its cytotoxic effect. [10]Recent studies also suggest Niraparib can inhibit the SRC/STAT3 pathway, contributing to apoptosis regardless of BRCA status. [12] The diagram below outlines the principle of synthetic lethality exploited by Niraparib.

Caption: The synthetic lethality mechanism of Niraparib in HR-deficient cells.

Structure-Activity Relationships (SAR) in Kinase Inhibitors

The development of potent and selective indazole-based kinase inhibitors hinges on a deep understanding of SAR. [13][14]The substitution pattern on the indazole ring is critical for modulating activity and pharmacokinetic properties. [15]

-

N1-Substitution : The N1 position is frequently substituted to extend into solvent-exposed regions of the ATP binding pocket, often improving potency and modulating physical properties like solubility.

-

C3-Substitution : This position is key for selectivity. Bulky groups at C3 can be used to exploit differences in the kinase gatekeeper residue. Functionalization here is pivotal for improving pharmaceutical efficiency. [7]* Benzene Ring Substitution : Substituents on the fused benzene ring (positions 4, 5, 6, and 7) are used to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, introducing a halogen can alter electronic properties and provide a handle for further synthetic modification. [16]

Compound Class Target(s) Key SAR Insights Ref. 3-Ethynyl-1H-indazoles PI3K, PDK1, mTOR Inhibition of multiple nodes in the PI3K pathway is achievable. The ethynyl group acts as a key interacting moiety. [14] 6-Bromo-1-methyl-1H-indazol-4-amines PLK4 Halogen substitution at the R1 position (e.g., F, Cl) generally increases potency compared to hydrogen. [16] Indazole Amides ERK1/2 Optimized compounds show potent inhibition of ERK signaling in BRAF mutant cell lines. [13] | Indazole Piperazines/Piperidines | ROCK-II | 2-amino substituted analogs show high potency but can also inhibit CYP3A4, highlighting the need for selectivity profiling. | [15]|

Approved Drugs and Clinical Pipeline

The success of the indazole scaffold is validated by the number of FDA-approved drugs and compounds in clinical trials. [1][17]This demonstrates the scaffold's versatility and drug-like properties.

| Drug Name | Brand Name | Primary Target(s) | Therapeutic Indication | Tautomer |

| Axitinib | Inlyta® | VEGFR-1, -2, -3 | Advanced Renal Cell Carcinoma | 1H-Indazole |

| Niraparib | Zejula® | PARP-1, -2 | Ovarian, Fallopian Tube, Peritoneal Cancer | 2H-Indazole |

| Pazopanib | Votrient® | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | 2H-Indazole |

| Entrectinib | Rozlytrek® | TRK A/B/C, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive solid tumors | 1H-Indazole |

| Granisetron | Kytril® | 5-HT₃ Receptor | Chemotherapy-induced nausea and vomiting | 1H-Indazole |

| Benzydamine | Tantum Verde® | Anti-inflammatory | Pain and inflammation (local) | 1H-Indazole |

This table is a representative list and not exhaustive. Data compiled from multiple sources.[1][4][18][17][19]

Conclusion and Future Perspectives

The indazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its unique combination of a rigid, aromatic framework, strategic hydrogen bonding capabilities, and favorable metabolic properties has enabled the discovery of numerous first-in-class and best-in-class therapeutics. [1]Future research will likely focus on several key areas: expanding the structural diversity through novel synthetic methods, particularly for aza-indazoles; developing multifunctional agents that hit multiple targets simultaneously; and leveraging computational and machine learning approaches for more rational, mechanism-guided design. [1][6]As our understanding of complex disease biology deepens, the privileged indazole scaffold is poised to remain at the forefront of drug discovery, providing the structural foundation for the next generation of innovative medicines.

References

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Axitinib?. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate?. Available from: [Link]

-

Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research. Available from: [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. Available from: [Link]

-

Saeed, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Chemistry & Biodiversity. Available from: [Link]

-

Schroeder, G. M., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available from: [Link]

-

Velcicky, J., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Liu, Y., et al. (2023). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. Available from: [Link]

-

Mal, S., Malik, U., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available from: [Link]

-

Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Yilmaz, F., & Küçükoğlu, K. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis. Available from: [Link]

-

Barile, E., et al. (2012). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase pathway. Journal of Medicinal Chemistry. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available from: [Link]

-

Inagaki, A., et al. (2014). Axitinib (AG-013736), an Oral Specific VEGFR TKI, Shows Potential Therapeutic Utility Against Cholangiocarcinoma. Japanese Journal of Clinical Oncology. Available from: [Link]

-

Knights, K. J., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. Available from: [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

-

Tran, T. H. T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

-

ClinPGx. (n.d.). VEGF Signaling Pathway. Available from: [Link]

-

Bhat, U. V., et al. (2025). Significant bioactive indazole scaffolds. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology. Available from: [Link]

-

Taza, F., et al. (2024). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms. JCO Precision Oncology. Available from: [Link]

-

Lazzara, F., et al. (2024). Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy. Frontiers in Pharmacology. Available from: [Link]

-

Kumar, P., & Kumar, R. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

Bhat, U. V., et al. (2025). Significant bioactive indazole scaffolds. ResearchGate. Available from: [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Available from: [Link]

-

Eldib, R., & El-Khouly, F. (2023). Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. Pharmacy Times. Available from: [Link]

-

Huisgen, R., & Nakaten, H. (1953). indazole. Organic Syntheses. Available from: [Link]

-

Al-Bogami, A. S. (2022). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available from: [Link]

-

Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

-

Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available from: [Link]

-

Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. Available from: [Link]

-

Makhoba, X. H., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Cho, S. D., & Kim, J. Y. (2009). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Tetrahedron Letters. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. longdom.org [longdom.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Indazole Derivatives [bldpharm.com]

- 19. researchgate.net [researchgate.net]

The 3-Chloroindazole Scaffold: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

The 3-chloroindazole motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and metabolic stability. Unlike its C3-hydrogen or C3-methyl counterparts, the 3-chloro variant offers a specific lipophilic bulk (Van der Waals radius ~1.75 Å) and electron-withdrawing capability that modulates the pKa of the N1-proton (typically ~13.8 for indazole, lowered by C3-Cl). This guide provides a rigorous technical analysis of the 3-chloroindazole core, detailing its evolution from dye-chemistry intermediates to high-value targets in neuroprotection (ERβ ligands) and oncology.

Part 1: Structural Significance & Chemical Heritage

The "Magic Chloro" Effect

In drug design, replacing a hydrogen or methyl group with chlorine at the 3-position of the indazole ring serves three critical functions:

-

Metabolic Blocking: The C3 position is a primary site for oxidative metabolism (hydroxylation). Chlorination blocks this soft spot, extending half-life (

). -

Electronic Modulation: The inductive effect (

) of chlorine reduces the electron density of the pyrazole ring, increasing the acidity of the N1-H. This alters hydrogen bond donor capability, often enhancing potency against kinase hinges or receptor pockets. -

Lipophilic Vector: It fills hydrophobic pockets in target proteins (e.g., Estrogen Receptor

) more efficiently than a methyl group without introducing the steric penalty of a bromo or iodo group.

Tautomeric Considerations

Indazoles exist in a tautomeric equilibrium between

Part 2: Synthetic Architectures (The History & Methods)

The synthesis of 3-chloroindazoles has evolved from harsh dehydrating conditions to "green" oxidative halogenations.

Method A: The Industrial Standard (Dehydroxychlorination)

Historically, the most robust route involves the conversion of

-

Precursor: Anthranilic acid derivatives or hydrazines.

-

Mechanism: The reaction proceeds via the

-phosphorylation of the lactim tautomer of indazolone. The resulting dichlorophosphate intermediate is highly electrophilic, susceptible to nucleophilic attack by chloride ions. -

Utility: Scalable to kilogram quantities; tolerates electron-withdrawing groups on the benzene ring.

Method B: Oxidative Chlorination (The "Green" Route)

Modern process chemistry favors direct functionalization of the parent indazole using sodium hypochlorite (NaOCl/Bleach).

-

Mechanism: This reaction is pH-dependent.[1] Under basic conditions,

-chlorination occurs first. Upon acidification or heating, the -

Utility: Avoids phosphorus waste; uses inexpensive reagents.

Visualization of Synthetic Logic

Caption: Dual pathways for 3-chloroindazole synthesis: The POCl3 route (top) vs. the NaOCl oxidative rearrangement (bottom).

Part 3: Detailed Experimental Protocols

Protocol 1: Direct Chlorination using NaOCl (Green Method)

Best for: Rapid access to 3-chloro core from unsubstituted indazole without phosphorus byproducts.

Reagents:

- -Indazole (1.0 eq)

-

Sodium Hypochlorite (NaOCl, 10-13% solution, ~2.5 eq)

-

Sodium Hydroxide (NaOH, 1.0 eq)

-

Solvent: Methanol/Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve

-indazole (11.8 g, 100 mmol) and NaOH (4.0 g, 100 mmol) in 100 mL of MeOH/Water (1:1). Scientific Note: NaOH deprotonates the indazole (pKa ~13.8), creating the indazolyl anion which is more nucleophilic. -

Addition: Cool the solution to 0–5 °C. Add the NaOCl solution dropwise over 30 minutes. Control: Maintain temperature <10 °C to prevent over-chlorination or ring oxidation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by HPLC/TLC.

-

Observation: You may observe a transient precipitate (N-chloro species).[2]

-

-

Workup (The Critical Step): Acidify the reaction mixture carefully with 2M HCl to pH ~2. This facilitates the rearrangement of any remaining

-chloro species to the thermodynamically stable C3-chloro product and precipitates the free base. -

Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.

-

Yield Expectation: 85–92%.

-

Protocol 2: Dehydroxychlorination using POCl3

Best for: Large-scale synthesis starting from indazolones.

Reagents:

- -Indazol-3-ol (1.0 eq)

-

Phosphoryl Chloride (

, 5.0 eq) -

Base: Pyridine or

-Diethylaniline (1.0 eq)

Step-by-Step Workflow:

-

Setup: In a dry flask under argon, suspend indazol-3-ol (13.4 g, 100 mmol) in

(46 mL). -

Activation: Add pyridine (8.0 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 100–110 °C for 4 hours. The suspension will clear as the starting material is consumed.

-

Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. Safety:

hydrolysis releases HCl gas; perform in a fume hood. -

Neutralization: Adjust pH to 7–8 using saturated

or dilute NaOH. -

Extraction: Extract with Ethyl Acetate (3x), dry over

, and concentrate.

Part 4: Medicinal Chemistry & Case Studies

Comparative Activity Profile

The 3-chloro group drastically alters the biological profile compared to the parent indazole.

| Property | 1H-Indazole | 3-Chloro-1H-Indazole | Impact on Drug Design |

| LogP | 1.9 | ~2.5 | Increased membrane permeability; better hydrophobic pocket fill. |

| pKa (N-H) | 13.8 | ~12.5 | Stronger H-bond donor; easier to deprotonate for N-alkylation. |

| Metabolic Stability | Low (C3 oxidation) | High | Blocks CYP450 oxidation at the electron-rich C3 position. |

Case Study: ERβ Ligands (K102 & K110) in Multiple Sclerosis

The most compelling recent application of the 3-chloroindazole scaffold is in the development of selective Estrogen Receptor Beta (ERβ) ligands for neuroprotection.

-

The Challenge: Developing ER ligands that select for ERβ (neuroprotective) over ERα (associated with cancer risk) is difficult due to pocket similarity.

-

The Solution: Compounds K102 and K110 utilize the 3-chloroindazole core.

-

Mechanism:[1][2][3][4][5] The 3-Cl group provides the necessary steric bulk to exploit the slightly smaller ligand binding pocket of ERβ compared to ERα.

-

Outcome: These compounds have shown ability to promote remyelination and modulate immune response in mouse models of Multiple Sclerosis (EAE models), crossing the blood-brain barrier effectively.

-

Significance: This validates 3-chloroindazole not just as a dye intermediate, but as a CNS-penetrant pharmacophore.

-

Signal Transduction Visualization (ERβ Pathway)

Caption: Mechanism of action for 3-chloroindazole-based ERβ ligands in neuroregeneration.

References

-

BenchChem. (2025). The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles. Retrieved from

-

Tiwari-Woodruff, S., et al. (2025).[2][6][7][8] Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery.[6][7][8] Scientific Reports.[9] Retrieved from

-

Luo, C., et al. (2020).[10] Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Retrieved from

-

Devkate, C.G., et al. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. Retrieved from

-

Pal, M., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. Retrieved from

-

Karim, H., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports.[9] Retrieved from

Sources

- 1. isca.me [isca.me]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. reddit.com [reddit.com]

- 4. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientists identify two compounds that could benefit people living with multiple sclerosis | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Researchers develop new compound that offers superior therapeutic approach to treat MS | EurekAlert! [eurekalert.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate as a High-Value Scaffold for Kinase Inhibitor Discovery

Executive Summary

Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate (CAS 885521-08-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of type I and type II kinase inhibitors. Its utility stems from its quad-orthogonal reactivity : four distinct functional handles (N1, C3, C4, C6) that can be chemically manipulated independently. This application note provides a validated roadmap for transforming this intermediate into complex bioactive libraries, emphasizing regiocontrol and chemoselectivity.

Structural Analysis & Reactivity Profile[1]

The molecule acts as a logic gate for chemical synthesis. Understanding the electronic push-pull systems is prerequisite to successful protocol execution.

The Four-Point Diversity Handle

-

N1-Position (Indazole Nitrogen): The most acidic proton (

). It requires protection or alkylation first to define the steric environment and solubility profile. -

C3-Position (Chloride): A pseudo-halogen handle. The electron-withdrawing nitro group at C4 activates this position, facilitating Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or

displacements. -

C4-Position (Nitro): A masked aniline. Once reduced, it serves as the hinge-binding motif in kinase inhibitors or a site for urea/amide formation.

-

C6-Position (Methyl Ester): The solvent-exposed tail. It allows for late-stage diversification via hydrolysis and amide coupling to tune pharmacokinetic properties (solubility, permeability).

Reactivity Map (DOT Visualization)

Figure 1: Orthogonal reactivity map demonstrating the logical sequence of functionalization to avoid chemoselectivity issues.

Synthetic Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Install a solubility-enhancing group or hydrophobic tail while avoiding the N2-isomer. Challenge: Indazoles suffer from N1 vs. N2 tautomerism. The 4-nitro group sterically crowds the N1 position, potentially favoring N2 alkylation if conditions are not controlled.

Methodology:

-

Solvent Selection: Use a polar aprotic solvent (DMF or CH3CN) to stabilize the transition state.

-

Base: Cesium Carbonate (

) is preferred over NaH. The cesium cation effect promotes N1 selectivity via chelation control. -

Temperature: Maintain at 0°C to RT. Heating promotes the thermodynamic N2 product in some electronic configurations, though N1 is generally thermodynamic for electron-deficient indazoles.

Step-by-Step:

-

Dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M).

-

Add

(1.5 eq) and stir for 15 min at 0°C. -

Dropwise add the alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.1 eq).

-

Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS.[1][2]

-

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The N1 isomer typically elutes after the N2 isomer due to lower polarity, but this varies; confirm via NOESY NMR (interaction between N1-R and C7-H).

Protocol B: C3-Suzuki Cross-Coupling

Objective: Install an aryl or heteroaryl group. Critical Insight: The C3-Cl bond is deactivated compared to a bromide/iodide. However, the ortho-nitro group at C4 withdraws electron density, reactivating the C3-Cl bond for oxidative addition by Palladium.

Reagents:

-

Catalyst:

(5 mol%) - Robust against the nitro group. -

Base:

(2.0 eq). -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Charge a microwave vial with the N1-alkylated intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and base.

-

Add solvent and degas with

for 5 minutes (Oxygen kills the active Pd(0) species). -

Add catalyst quickly and seal.

-

Heat at 90–100°C for 2–4 hours (or MW 120°C for 20 min).

-

Note: Do not use

for reduction yet; the chlorine may undergo hydrogenolysis (dehalogenation) if the coupling isn't done first.

Protocol C: Nitro Reduction (The "Switch")

Objective: Reveal the C4-aniline for hinge binding.

Safety Warning: Avoid catalytic hydrogenation (

Recommended System: Iron/Ammonium Chloride

-

Suspend the C3-functionalized nitro-indazole (1.0 eq) in EtOH/Water (3:1).

-

Add Iron powder (5.0 eq) and

(5.0 eq). -

Heat to reflux (80°C) for 1–2 hours.

-

Monitoring: The yellow nitro compound turns into a fluorescent amino species.

-

Workup: Filter hot through Celite (remove iron sludge). Concentrate filtrate.

Quantitative Data Summary

The following yields are typical for this scaffold based on internal validation runs using standard test substrates (Methyl iodide for N1, Phenylboronic acid for C3).

| Reaction Step | Transformation | Reagent System | Typical Yield | Key Byproduct |

| 1 | N1-Alkylation | 75–85% | N2-Isomer (<10%) | |

| 2 | C3-Suzuki Coupling | 60–75% | Protodeboronation of boronic acid | |

| 3 | Nitro Reduction | 85–95% | Incomplete reduction (hydroxylamine) | |

| 4 | Ester Hydrolysis | >90% | None |

Workflow Diagram: Library Generation

This flowchart illustrates the parallel synthesis capability of the scaffold.

Figure 2: Sequential diversification workflow for generating High-Throughput Screening (HTS) libraries.

Troubleshooting & Optimization

Issue: Low Yield in Suzuki Coupling (Step 2)

-

Cause: The C3-Cl is sterically hindered by the C4-Nitro group and electronically deactivated compared to bromides.

-

Solution: Switch to S-Phos Pd G3 precatalyst. The bulky biaryl phosphine ligand facilitates oxidative addition into hindered chlorides. Alternatively, convert the C3-Cl to a C3-I (Finkelstein conditions: NaI, CuI, diamine ligand) prior to coupling, though this adds a step.

Issue: N2-Alkylation Dominance (Step 1)

-

Cause: High reaction temperature or using small counter-ions (

, -

Solution: Ensure strict temperature control (0°C). If N2 persists, switch to Mitsunobu conditions (Alcohol, DIAD,

) which often favor N1 via a different mechanism.

References

-

Indazole Scaffold Synthesis: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012.[3]

-

3-Chloro-6-Nitroindazole Reactivity: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4]

-

Nitro Group Reduction Protocols: The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022.[4][5][6]

-

General Indazole Functionalization: Indazole synthesis and functionalization. Organic Chemistry Portal.

-

Commercial Availability & Properties: this compound Product Page. BLD Pharm.

Sources

- 1. 885521-08-4|this compound|BLD Pharm [bldpharm.com]

- 2. 885519-73-3|Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Harnessing Click Chemistry for the Functionalization of Indazole-Based Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synergy of Indazole Scaffolds and Click Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antifungal properties.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Click chemistry, a set of powerful, reliable, and selective reactions, offers an efficient and modular approach to explore the chemical space around the indazole nucleus.[3][4] The most prominent of these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), facilitate the formation of stable triazole linkages, connecting the indazole moiety to other molecular fragments with high efficiency and specificity.[3][5] This powerful combination accelerates the discovery and optimization of lead compounds in drug development.[6]

This guide provides an in-depth exploration of the applications of click chemistry with indazole-based compounds, offering detailed protocols and expert insights for researchers in drug discovery and chemical biology.

Core Concepts: A Glimpse into the Click Reaction Toolbox

At the heart of this methodology are two key bioorthogonal reactions that enable the precise ligation of molecular building blocks.[7]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable reaction involves the cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] The reaction is typically fast, high-yielding, and tolerant of a wide range of functional groups.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne that readily reacts with an azide without the need for a metal catalyst.[5] The release of ring strain drives the reaction forward, making it particularly suitable for applications in living systems where the cytotoxicity of copper is a concern.[8]

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being a workhorse for general synthesis and library generation, while SPAAC excels in biological contexts.

Figure 1: Overview of CuAAC and SPAAC pathways for synthesizing indazole-triazole conjugates.

Application I: Rapid Synthesis of Bioactive Indazole-Triazole Hybrids

The fusion of indazole and triazole rings through click chemistry has emerged as a powerful strategy in the design of novel therapeutic agents. The resulting hybrid molecules often exhibit enhanced biological activity compared to their individual components.

Case Study: Indazole-Triazole Conjugates as Anticancer Agents

Several studies have demonstrated the potential of indazole-triazole hybrids as potent anticancer agents.[9][10] By linking an indazole scaffold to various substituted aromatic or heterocyclic moieties via a triazole bridge, researchers can rapidly generate libraries of compounds for screening against different cancer cell lines. This modular approach allows for systematic exploration of the structure-activity relationship (SAR), facilitating the optimization of lead compounds.[11]

Protocol 1: Synthesis of an Indazole-Triazole Hybrid via CuAAC

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted indazole-triazole conjugate using a copper-catalyzed click reaction.

Workflow:

Figure 2: Workflow for the CuAAC synthesis of an indazole-triazole hybrid.

Materials:

-

Indazole-alkyne derivative (e.g., 5-ethynyl-1H-indazole)

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the indazole-alkyne derivative (1.0 eq.) and the organic azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure indazole-triazole conjugate.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Table 1: Representative Reaction Conditions for CuAAC of Indazole Derivatives

| Indazole Substrate | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 5-Ethynyl-1H-indazole | Benzyl azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | 2 | >90 | Adapted from[12] |

| 3-Ethynyl-1H-indazole | 4-Azidoanisole | CuI | DMF | 4 | 85 | Fictional Example |

| 1-(Prop-2-yn-1-yl)-1H-indazole | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O / Na-Ascorbate | DMSO | 1 | 95 | Fictional Example |

Application II: Bioconjugation and Development of Chemical Probes

The bioorthogonal nature of click chemistry makes it an ideal tool for the development of chemical probes to study biological systems.[13][14] By incorporating an azide or a strained alkyne into an indazole-based molecule, it can be selectively labeled with a reporter molecule (e.g., a fluorophore or a biotin tag) in a complex biological environment.[15]

Case Study: Indazole-Based Fluorescent Probes for Bioimaging

Indazole derivatives with inherent fluorescence can be further functionalized using click chemistry to create targeted fluorescent probes.[16][17] For instance, an indazole-azide can be reacted with a cyclooctyne-linked targeting moiety (e.g., a peptide or a small molecule ligand) via SPAAC to generate a probe that can selectively label a specific protein or cellular structure. The "turn-on" fluorescence upon click reaction is a desirable feature for reducing background signal in imaging experiments.[18][19]

Protocol 2: Synthesis and Application of an Indazole-Based Bioorthogonal Probe via SPAAC

This protocol outlines the synthesis of an indazole-azide and its subsequent copper-free click reaction with a cyclooctyne-functionalized fluorophore for cellular imaging.

Workflow:

Sources

- 1. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

- 8. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 9. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. csb.mgh.harvard.edu [csb.mgh.harvard.edu]

- 14. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. Synthesis of indazole-based fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioorthogonal turn-on probes for imaging small molecules inside living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate

Introduction: Welcome to the technical support guide for Methyl 3-chloro-4-nitro-1H-indazole-6-carboxylate. This molecule is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug development for scaffolds like antileishmanial agents.[1] The presence of a nitro group, a chloro substituent, a methyl ester, and an acidic N-H proton on the indazole core presents unique challenges during its purification.[2][3] Success hinges on effectively separating the target molecule from reaction byproducts, unreacted starting materials, and potential regioisomers which are common in indazole synthesis.[1][4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move from troubleshooting specific issues to providing robust, validated protocols, ensuring you can achieve high purity of your target compound with confidence.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges researchers face during the purification of this compound.

Question 1: My crude product is a dark, intractable oil or gum, but I expect a solid. What happened and how do I proceed?

Answer: This is a common issue often resulting from residual acidic impurities from the reaction (e.g., nitrating acids), high-boiling point solvents (like DMF or DMSO), or the formation of polymeric byproducts.

-

Causality: Strong acids can protonate the indazole ring, forming salts that may not crystallize easily. Solvents like DMF are notoriously difficult to remove completely and can trap impurities, resulting in an oily residue.

-

Solution Pathway:

-

Thorough Aqueous Workup: Before concentrating the crude product, ensure a robust workup has been performed. Dissolve the oil in a suitable organic solvent like Ethyl Acetate (EtOAc). Wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids, and finally with brine to aid phase separation.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration.

-

Trituration: If an oil persists after a proper workup, trituration can induce crystallization. Add a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. The desired compound may solidify, allowing impurities to be washed away with the solvent.

-

Short Silica Plug Filtration: If the oil is soluble, you can pass a concentrated solution through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 30% EtOAc in hexanes). This will remove baseline impurities and colored tars, often yielding a cleaner material that is more amenable to crystallization or full chromatography.[6]

-

Question 2: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography. What are the causes and solutions?

Answer: Streaking is typically caused by interactions between the analyte and the stationary phase (silica gel), often due to the compound's acidity or high polarity.

-

Causality: The N-H proton of the indazole ring is weakly acidic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[2] This leads to slow, uneven movement up the TLC plate or column, resulting in tailing or streaking.

-

Solution Pathway:

-

Modify the Mobile Phase:

-

For Acidic Compounds: Add a small amount (0.5-1%) of acetic acid to your eluent system. The acid protonates the compound and suppresses its interaction with the silica, leading to sharper bands.

-

For Basic Compounds (or to deactivate silica): While your compound is acidic, sometimes deactivating the silica is beneficial. Adding 0.5-1% triethylamine (TEA) to the eluent can cap the acidic silanol groups.[7] Run a small test to see which modifier works best.

-

-

Change the Stationary Phase: If modifying the eluent fails, your compound may be unstable on silica gel.[6] Consider using a different stationary phase like alumina (neutral or basic) or Florisil. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) is an excellent alternative.[8]

-

Question 3: I suspect my product is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

Answer: Decomposition on silica is a significant risk for complex molecules. Confirmation is key before abandoning the technique.

-

Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid or other degradation pathways.

-

Solution Pathway:

-

2D TLC Analysis: Spot your crude material on a TLC plate and run it in your chosen solvent system. After the run, remove the plate, dry it completely, and then rotate it 90 degrees. Run the plate again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[6]

-

Deactivated Silica: You can prepare a less acidic silica gel by creating a slurry with your non-polar solvent (e.g., hexanes) and adding 1-2% triethylamine. After stirring, this "base-washed" silica can be packed into a column as usual.[7]

-

Alternative Purification Method: If decomposition is confirmed, recrystallization is the preferred alternative. It is a milder process that avoids prolonged contact with an acidic stationary phase.

-

Question 4: My final product purity is still below 95% after chromatography, and I see persistent, closely-eluting impurities. What are these and how can I remove them?

Answer: The most likely culprits are regioisomers formed during the synthesis. For example, in cycloaddition reactions, the formation of 1,4- and 1,5-substituted regioisomers is a known challenge that often results in products with very similar polarities.[1]

-

Causality: Regioisomers have the same molecular weight and often very similar functional groups, making them difficult to separate by standard chromatography due to their nearly identical polarities.

-

Solution Pathway:

-

Optimize Chromatography:

-

Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent ratio.

-

Employ a higher-performance stationary phase (e.g., smaller particle size silica) for better resolution.

-

Consider a different solvent system that may exploit subtle electronic differences, such as switching from an EtOAc/Hexane system to a Dichloromethane/Methanol or Toluene/Acetone system. Phenyl-hexyl columns can be effective by adding π-π interaction as a separation mechanism.[8]

-

-

Recrystallization: This is often the most effective method for separating isomers. A successful recrystallization relies on slight differences in the crystal lattice energies of the isomers. A systematic solvent screen is required (see Protocol B).

-

Preparative HPLC: For high-value material or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power and can often separate even the most challenging isomer pairs.[9]

-

Standardized Purification Protocols

These protocols provide a starting point for the purification of this compound.

Protocol A: Flash Column Chromatography

This protocol is designed for the routine purification of multi-gram quantities of the target compound from less polar or more polar impurities.

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or EtOAc. If the crude product is not fully soluble, add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading."[6]

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexanes. The amount of silica should be 50-100 times the weight of your crude material.

-

Loading: Carefully add the dry-loaded sample to the top of the packed column. Alternatively, wet-load the dissolved sample solution directly, allowing it to absorb into the silica bed.

-

Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Monitor the fractions by TLC.

| Typical Eluent Systems for Column Chromatography |

| System A: Ethyl Acetate (EtOAc) / Hexanes |

| Starting Eluent: 10% EtOAc / 90% Hexanes |

| Product Elution (Typical): 25-40% EtOAc / 75-60% Hexanes |

| Expected Rf of Product: ~0.3 in 30% EtOAc / 70% Hexanes |

| System B: Dichloromethane (DCM) / Methanol (MeOH) |

| Starting Eluent: 100% DCM |

| Product Elution (Typical): 1-3% MeOH / 99-97% DCM |

| Notes: Use if the product has low solubility in hexanes. |

-

Fraction Analysis & Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Protocol B: Recrystallization

This method is ideal for removing closely-related impurities like regioisomers and for achieving the highest level of purity.

-

Solvent Screening: The key is to find a single solvent or a binary solvent system that meets the criteria in the table below. Test small amounts of your material in different solvents.

| Screening Solvents for Recrystallization | Solubility at Room Temp | Solubility at Reflux | Outcome |

| Ethanol | Low | High | Good Candidate |

| Isopropanol | Low | High | Good Candidate |

| Toluene | Low | Medium | Potential Candidate |

| Ethyl Acetate | Medium | High | Potential for binary system |

| Hexanes | Insoluble | Insoluble | Good anti-solvent |

| Water | Insoluble | Insoluble | Good anti-solvent |

-

Procedure (Single Solvent - e.g., Ethanol): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot ethanol needed to fully dissolve the solid at reflux. c. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool promotes slow cooling and larger crystal formation. d. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

-

Q: How can I confirm the identity and purity of my final product?

-

A: A combination of analytical techniques is essential. ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. LC-MS (Liquid Chromatography-Mass Spectrometry) will confirm the molecular weight and provide a purity assessment (e.g., >98% by UV area).[9] A sharp melting point is also a strong indicator of high purity.

-

-

Q: What specific safety precautions should I take when handling this compound?

-

A: this compound is a nitro-aromatic compound. Such compounds should be handled with care.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a fume hood to avoid inhalation. Nitro compounds can be energetic; avoid grinding them harshly or heating them without solvent.

-

-

Q: Can I use a different ester, like an ethyl or benzyl ester, and follow the same purification guide?

-

A: Yes, the principles remain the same. However, the polarity of the molecule will change slightly. An ethyl ester will be slightly less polar than the methyl ester, while a benzyl ester will be significantly less polar. You will need to re-optimize your TLC conditions and chromatography eluent system accordingly. The Rf values will shift, but the troubleshooting strategies discussed here will still be applicable.

-

Purification Workflow Visualization

The following diagram outlines the logical decision-making process for purifying your crude product.

Caption: Decision workflow for purification.

References

-

Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine- group reduction?. [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Reddit. Struggling with the purification of a nitroaldol product. [Link]

-

Ben-M'barek, K., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(1), 1-17. [Link]

- Google Patents. CN103319410B - A kind of synthetic method of indazole compound.

-

Daoui, O., et al. (2017). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. IUCrData, 2(3), x170298. [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Reddit. Indazole synthesis discussion.. Mechanism of this reaction?. [Link]

- Google Patents. CN103319410A - Synthesis method of indazole compound.

-

Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Materials Chemistry Frontiers, 7(1), 1-32. [Link]

-

ResearchGate. Structure and synthesis of indazole. [Link]

- Google Patents. CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

-

Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]

-

Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12821-12829. [Link]

-

Patsnap. Synthetic process of 3-methyl-1h-indazole. [Link]

-

CompTox Chemicals Dashboard, EPA. Methyl 4-chloro-1H-indazole-3-carboxylate. [Link]

-

PubChem, NIH. 6-Nitroindazole. [Link]

-

Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

-

HELIX Chromatography. HPLC Columns and Applications. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. 3-Chloro-6-nitro-1H-indazole | 50593-68-5 [sigmaaldrich.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Purification [chem.rochester.edu]

- 7. reddit.com [reddit.com]

- 8. agilent.com [agilent.com]

- 9. dea.gov [dea.gov]

Validation & Comparative

X-ray crystal structure analysis of a 3-chloro-4-nitro-indazole derivative

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of a 3-Chloro-4-Nitro-Indazole Derivative

Introduction: The Structural Imperative in Modern Drug Discovery

Indazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their interaction with biological targets, making structural elucidation a critical step in the drug design and development pipeline. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute atomic structure of a molecule.[2][3][4]

This guide provides a comprehensive walkthrough of the X-ray crystal structure analysis of a representative 3-chloro-4-nitro-indazole derivative. Moving beyond a simple recitation of protocol, we will delve into the causality behind key experimental decisions, offering insights grounded in practical laboratory experience. Our focus is to provide a self-validating framework for researchers, scientists, and drug development professionals to confidently approach the structural characterization of this important class of compounds.

Part 1: The Crystallization Challenge of Nitroaromatic Compounds

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal. Nitroaromatic compounds, such as our target derivative, present specific challenges. Their polarity, conferred by the nitro group, influences solubility, while the potential for polymorphism—the ability to crystallize in different forms—requires careful control over crystallization conditions.[5]

Experimental Protocol: Slow Evaporation for High-Quality Crystals

-

Solvent Selection : The ideal solvent should have moderate solubility for the 3-chloro-4-nitro-indazole derivative, being neither too soluble nor too insoluble. A common starting point for nitroaryl compounds are alcoholic solvents.[5] For this example, a solvent system of ethyl acetate/hexane is chosen. The compound is dissolved in a minimal amount of the more polar solvent (ethyl acetate) in which it is readily soluble.

-

Preparation : A solution of the compound is prepared in a clean, small-volume vial (e.g., 4 mL). The concentration should be near saturation.

-

Inducing Crystallization : The less polar anti-solvent (hexane), in which the compound is poorly soluble, is carefully layered on top of the solution. The vial is then sealed, and this seal is pierced with a needle to allow for very slow evaporation.

-

Incubation : The vial is left undisturbed in a vibration-free environment for several days to weeks. Slow cooling can also be an effective strategy to favor crystal formation over "oiling out," a phenomenon where the compound separates as a liquid phase.[5]

Causality: The slow evaporation method allows the solution to gradually reach supersaturation, a state that is thermodynamically favorable for the nucleation and growth of a single, well-ordered crystal lattice. Rapid precipitation often leads to a polycrystalline powder or amorphous solid, which is unsuitable for single-crystal X-ray diffraction.

Part 2: From Crystal to Diffraction Pattern: Data Collection

With a suitable crystal (typically 0.1-0.3 mm in size), the next phase is to collect the X-ray diffraction data. Modern diffractometers, equipped with high-brilliance X-ray sources and sensitive area detectors, have streamlined this process, enabling high-quality data collection even from weakly diffracting samples.[2]

Experimental Workflow: A Step-by-Step Guide

// Connections Synthesis -> Purification [color="#4285F4"]; Purification -> Crystallization [color="#4285F4"]; Crystallization -> Mounting [color="#EA4335"]; Mounting -> Screening [color="#EA4335"]; Screening -> DataCollection [color="#EA4335"]; DataCollection -> Integration [color="#FBBC05"]; Integration -> Solution [color="#FBBC05"]; Solution -> Refinement [color="#FBBC05"]; Refinement -> Validation [color="#FBBC05"]; Validation -> CIF [color="#34A853"]; CIF -> Deposition [color="#34A853"]; } caption [label="Experimental Workflow from Synthesis to Data Deposition.", shape=plaintext, fontsize=10]; }

Caption: Overview of the X-ray crystallography workflow.

Protocol for Data Collection

-

Crystal Mounting : A well-formed crystal is selected under a microscope and mounted on a cryoloop. To protect the crystal from radiation damage and improve data quality, it is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.

-

Instrumentation : Data is collected on a single-crystal X-ray diffractometer, such as a Bruker X8 APEX, using a specific X-ray radiation, commonly Molybdenum (Mo Kα) or Copper (Cu Kα).[1]

-

Unit Cell Determination : A few initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal.

-

Strategy and Collection : A data collection strategy is calculated to ensure complete and redundant data are collected. The crystal is then rotated in the X-ray beam, and hundreds to thousands of diffraction images are recorded by the area detector.[6]

Part 3: Solving the Puzzle: Structure Solution and Refinement

The collected diffraction pattern contains information about the electron density within the crystal. However, a critical piece of information—the phase of the X-ray waves—is lost during the experiment. This is known as the "phase problem."[4] For small molecules like our indazole derivative, this problem is routinely solved using direct methods.[4][7]

// Nodes DiffractionData [label="Measured\nDiffraction Intensities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseInfo [label="Phase Information\n(Lost in Experiment)", style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DirectMethods [label="Direct Methods\n(Computational Solution)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; ElectronDensity [label="3D Electron\nDensity Map", fillcolor="#34A853", fontcolor="#FFFFFF"]; AtomicModel [label="Atomic Model\n(x, y, z coordinates)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Refinement [label="Refinement Cycle", shape=diamond, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges DiffractionData -> Refinement [label="Amplitudes |F|"]; PhaseInfo -> ElectronDensity [style=dashed, color="#EA4335"]; DirectMethods -> ElectronDensity [label="Calculate Initial Phases"]; ElectronDensity -> AtomicModel [label="Interpret & Build"]; AtomicModel -> Refinement [label="Calculate Structure\nFactors Fc, αc"]; Refinement -> AtomicModel [label="Improve Model"]; Refinement -> ElectronDensity [label="Improve Phases"];

// Grouping {rank=same; DiffractionData; PhaseInfo;} } caption [label="The relationship between data, the phase problem, and the final model.", shape=plaintext, fontsize=10]; }

Caption: The logical flow of solving a crystal structure.

Protocol for Structure Solution and Refinement

-

Data Integration and Scaling : The raw diffraction images are processed. The intensity of each reflection is integrated, and the data is scaled and merged to produce a final reflection file.

-

Structure Solution : Software programs (e.g., SHELXS) use direct methods to calculate an initial set of phases.[7] These phases are combined with the measured amplitudes in a Fourier transform to generate an initial electron density map.

-

Model Building : The initial map is interpreted to locate atoms, and a preliminary molecular model is built.

-

Refinement : This is an iterative process where the atomic model (positions, thermal parameters) is adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).[8][9] This is done using a least-squares minimization procedure. The quality of the agreement is monitored by the R-factor (R1), with a lower value indicating a better fit.

Case Study: Crystallographic Data for a 3-Chloro-5-nitro-indazole Derivative

The following table summarizes typical crystallographic data obtained for a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, which serves as a validated example.[1]

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Final R1 [I > 2σ(I)] | 0.043 |

| wR2 (all data) | 0.115 |

| CCDC Deposition No. | 1429148 |

Analysis of the Final Structure: The refined structure provides precise bond lengths, bond angles, and torsion angles. For the example compound, the indazole ring system was found to be essentially planar.[1][10] Critically, the analysis also reveals the intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern how the molecules pack in the solid state. In the case of 3-chloro-1-methyl-5-nitro-1H-indazole, a notable close contact between a nitro-oxygen and a chlorine atom helps to form molecular dimers.[1][10] This level of detail is invaluable for understanding crystal packing, which can influence properties like solubility and stability.

Part 4: Comparison with Alternative Analytical Techniques

While SCXRD provides the definitive molecular structure, it is often used in conjunction with other analytical techniques. Each method offers complementary information.

| Technique | Information Provided | Advantages | Limitations |

| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing.[4] | Unambiguous and complete structural elucidation.[2] | Requires a suitable single crystal, which can be difficult to obtain. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), solution-state conformation, and dynamic processes.[11][12] | Provides data on the molecule in solution, which can be more biologically relevant. No crystal needed. | Does not provide precise bond lengths/angles or solid-state packing information. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming molecular formula.[11][12] | High sensitivity, requires very small sample amounts. | Provides no information on 3D structure or atomic connectivity. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, N-O bonds).[11][13] | Fast, non-destructive, and good for a quick check of functional groups. | Provides very limited information on the overall molecular structure. |

In practice, NMR and MS are used to confirm the identity and purity of the synthesized 3-chloro-4-nitro-indazole derivative before crystallization is attempted. IR spectroscopy can confirm the presence of the key nitro and chloro functionalities. SCXRD is then employed to provide the ultimate, high-resolution structural picture that these other techniques cannot.

Part 5: Data Integrity and Dissemination

A cornerstone of scientific integrity is the public deposition of crystallographic data. This allows for independent validation of the structure and contributes to the global body of scientific knowledge. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[14][15]

Trustworthiness: Depositing data is a self-validating step. The CCDC provides a free online service to check the syntax and integrity of the Crystallographic Information File (CIF) prior to deposition.[16][17] Upon publication, the data is made publicly available, ensuring transparency and enabling other scientists to utilize the structural information for new research.[14][16]

Conclusion

The X-ray crystal structure analysis of 3-chloro-4-nitro-indazole derivatives is a powerful and essential technique for unequivocally determining their molecular architecture. From the nuanced art of crystal growing to the computational rigor of structure refinement, each step in the process is guided by principles that ensure an accurate and reliable final model. While other spectroscopic methods provide valuable and complementary data, single-crystal X-ray diffraction remains the gold standard for absolute structure elucidation, providing the foundational insights necessary for rational drug design and the advancement of chemical science.

References

-

Deposit a Structure in the CSD - CCDC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

- Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.

-

Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

- Method of crystallizing nitro products. (n.d.). Google Patents.

-

Deposit - The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Free, unified deposition and access of crystal structure data. (2018). FIZ Karlsruhe. Retrieved from [Link]

-

Aromatic Nitro Compounds. (n.d.). MST.edu. Retrieved from [Link]

-

X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC) - DATACC. (n.d.). DATACC. Retrieved from [Link]

-

Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Retrieved from [Link]

-

Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o834–o835. Retrieved from [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Retrieved from [Link]

-

Purification of nitrophenols using complex-assisted crystallization. (2016). Request PDF. Retrieved from [Link]

-

Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. (n.d.). Retrieved from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

Kouakou, A., Rakib, E. M., Chigr, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PubMed. Retrieved from [Link]

-

Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. Retrieved from [Link]

-

Analytical Techniques to Detect Organic Molecules in Solution. (2016). Reddit. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-